molecular formula C11H13NO4 B15232249 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid

Cat. No.: B15232249
M. Wt: 223.22 g/mol
InChI Key: CAGUEQZBLIGCEU-MRVPVSSYSA-N
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Description

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid is a complex organic compound that features a benzodioxane moiety linked to an aminopropanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

CAGUEQZBLIGCEU-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H](CC(=O)O)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N

Origin of Product

United States

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